molecular formula C6H4F3NO2 B6223270 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 2763777-71-3

1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B6223270
CAS RN: 2763777-71-3
M. Wt: 179.1
InChI Key:
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Description

1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, also known as TFMP, is a type of organic compound containing a trifluoromethyl group attached to a pyrrole ring. It is a colorless, water-soluble solid that is widely used in organic synthesis and has been studied for its potential applications in the field of medicinal chemistry. The synthesis of TFMP has been well established, and it can be synthesized from a variety of starting materials. In addition, TFMP has been found to have a number of interesting biochemical and physiological effects, which can be explored further in future research.

Scientific Research Applications

1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been studied extensively in the field of medicinal chemistry and has been found to have a number of potential applications. For example, 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been found to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation. 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has also been found to be an effective inhibitor of the enzyme 15-lipoxygenase (15-LOX), which is involved in the production of arachidonic acid, which is an important precursor for the synthesis of eicosanoids.

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the enzymes involved in the production of inflammatory mediators. It is thought that 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid binds to the active site of the enzyme, inhibiting its activity. In addition, 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been found to interact with other proteins involved in the inflammatory process, such as the transcription factor NF-κB. This interaction may also contribute to the anti-inflammatory effects of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid.
Biochemical and Physiological Effects
1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been found to have a number of interesting biochemical and physiological effects. In vitro studies have demonstrated that 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is an effective inhibitor of the enzymes involved in the production of inflammatory mediators, such as COX-2, 5-LOX, and 15-LOX. In addition, 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

The use of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid in laboratory experiments has a number of advantages. 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a stable compound and is relatively easy to synthesize in the laboratory. In addition, 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is water-soluble and can be easily incorporated into aqueous solutions. However, there are some limitations to the use of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid in laboratory experiments. 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a relatively new compound, and there is limited information available on its potential toxicological effects.

Future Directions

The potential applications of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid in the field of medicinal chemistry are still being explored. Future research should focus on the identification of new targets for 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, as well as the development of new synthesis methods for the compound. In addition, further studies should be conducted to investigate the potential toxicological effects of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, as well as its pharmacokinetic properties. Finally, further research should be conducted to explore the potential of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid as an anti-inflammatory agent, as well as its potential applications in the treatment of other diseases.

Synthesis Methods

1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can be synthesized through a variety of methods. One of the most common methods is a two-step synthesis, which involves the formation of the trifluoromethylpyrrole from the reaction of trifluoromethanesulfonyl chloride with pyrrole, followed by the reaction of the trifluoromethylpyrrole with formic acid. This method has been widely used and is considered to be reliable and efficient. Other methods for the synthesis of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid include the reaction of trifluoromethanesulfonyl chloride with a pyrrole derivative, such as 2-amino-5-methylpyrrole, and the reaction of trifluoromethanesulfonyl chloride with a pyrrole derivative, such as 2-amino-5-methylpyrrole, followed by the reaction of the trifluoromethylpyrrole with formic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves the introduction of a trifluoromethyl group onto a pyrrole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2,5-dimethylpyrrole", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "carbon dioxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrole is reacted with trifluoromethyl iodide and copper(I) iodide in diethyl ether to form 1-(trifluoromethyl)-2,5-dimethylpyrrole.", "Step 2: The resulting compound is then treated with potassium carbonate and carbon dioxide in water to introduce a carboxyl group, forming 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid." ] }

CAS RN

2763777-71-3

Product Name

1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Molecular Formula

C6H4F3NO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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